
Acetic acid, 11-(triethoxysilyl)undecyl ester
Descripción general
Descripción
Acetic acid, 11-(triethoxysilyl)undecyl ester, is an ester of acetic acid and 11-(triethoxysilyl)undecyl alcohol. It is a colorless, odorless, water-soluble liquid that is often used as a reagent in organic synthesis. It is also used in the preparation of polymers and siloxane polymers. The ester has a number of applications in various fields, including medical and pharmaceutical research.
Aplicaciones Científicas De Investigación
Esterification Processes : The esterification of acetic acid with alcohols, such as n-octanol, in membrane reactors presents a novel approach for process intensification in liquid/liquid extraction combined with esterification reactions. This process is significant for the recovery and utilization of acetic acid from aqueous mixtures, showcasing the importance of esterification in enhancing the efficiency of chemical processes (Kienberger, Hackl, & Siebenhofer, 2018).
Chelating Agent Synthesis : The synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane demonstrates the role of acetic acid derivatives in creating efficient chelating agents for lanthanide ions. These compounds are crucial for improving the targeting specificity and pharmacokinetics of contrast media used in molecular imaging, indicating the utility of acetic acid esters in medical imaging (Li, Winnard, & Bhujwalla, 2009).
Liquid-Liquid Equilibrium Studies : Research on the separation of acetic acid from water using organic solvents through liquid-liquid equilibrium thermodynamics highlights the significance of understanding the phase behavior of acetic acid mixtures. This knowledge is essential for the efficient design of separation processes in industries utilizing acetic acid (Mohadesi & Rezaei, 2020).
Antimicrobial Applications : The preparation of aliphatic esters of 10-undecylic acid and its antimicrobial properties against bacteria and fungi underscore the potential of acetic acid esters in pharmaceutical and biocontrol applications. These findings suggest that esters derived from acetic acid and similar fatty acids can serve as effective antimicrobial agents (Vassilev et al., 2020).
Mecanismo De Acción
Target of Action
As a chemical intermediate , it is likely to interact with various molecules depending on the specific reactions it is involved in.
Mode of Action
As an organoethoxysilane , it may participate in reactions involving the ethoxy groups and the silane moiety, potentially leading to the formation of siloxane bonds. This could result in changes to the physical and chemical properties of the target molecules.
Biochemical Pathways
Given its role as a chemical intermediate , it may be involved in a variety of synthetic pathways, depending on the specific context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 11-Acetoxyundecyltriethoxysilane . For instance, factors such as temperature, pH, and the presence of other chemicals could affect its reactivity and the outcomes of the reactions it participates in.
Propiedades
IUPAC Name |
11-triethoxysilylundecyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O5Si/c1-5-22-25(23-6-2,24-7-3)18-16-14-12-10-8-9-11-13-15-17-21-19(4)20/h5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHZCNHGBOHDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCOC(=O)C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, 11-(triethoxysilyl)undecyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Thienyl)phenyl]acetic acid](/img/structure/B3175636.png)

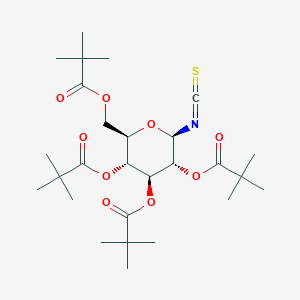
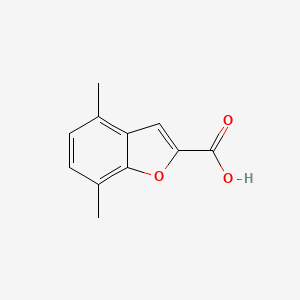
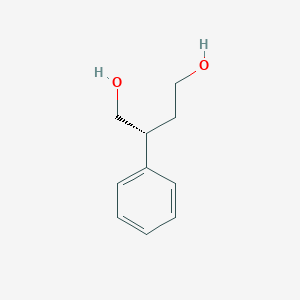
![6,6'-Dimethoxy-[3,3']bipyridinyl](/img/structure/B3175678.png)
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3175679.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)
![N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B3175691.png)


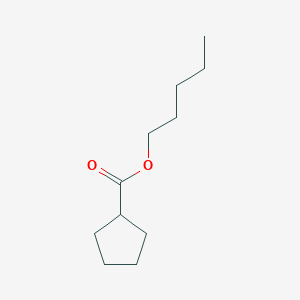
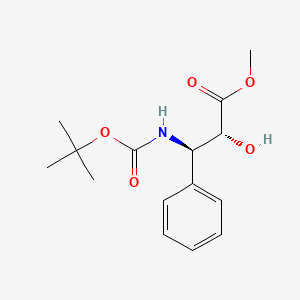
![[1,1':3',1''-Terphenyl]-3,3''-diamine](/img/structure/B3175743.png)